An analogue of Adapalene
Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate
CAS No.: 106685-41-0
Cat. No.: VC21327389
Molecular Formula: C29H30O3
Molecular Weight: 426.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 106685-41-0 |
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Molecular Formula | C29H30O3 |
Molecular Weight | 426.5 g/mol |
IUPAC Name | methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylate |
Standard InChI | InChI=1S/C29H30O3/c1-31-27-8-7-24(14-26(27)29-15-18-9-19(16-29)11-20(10-18)17-29)22-3-4-23-13-25(28(30)32-2)6-5-21(23)12-22/h3-8,12-14,18-20H,9-11,15-17H2,1-2H3 |
Standard InChI Key | PGXNMQBGOVUZNC-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC)C45CC6CC(C4)CC(C6)C5 |
Canonical SMILES | COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC)C45CC6CC(C4)CC(C6)C5 |
Appearance | Solid Powder |
Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate is a complex organic compound with a unique structure that combines an adamantane moiety with a naphthoate ester. This compound is also known as Adapalene Methyl Ester and has a CAS number of 106685-41-0. Its molecular formula is C29H30O3, and it has a molecular weight of 426.55 g/mol .
Synthesis
The synthesis of Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate typically involves several steps:
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Formation of the Adamantane Derivative: The adamantane moiety is introduced through reactions involving adamantane and suitable reagents.
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Coupling with Methoxyphenyl Group: The adamantane intermediate is then coupled with a methoxyphenyl derivative.
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Esterification: The final step involves esterifying the naphthoic acid with methanol in the presence of a catalyst.
Dermatological Applications
Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate is used in dermatological treatments, particularly for acne, due to its retinoid properties. It promotes cell turnover and prevents clogged pores by modulating cellular growth and differentiation.
Pharmaceutical Research
The compound is investigated for its potential therapeutic properties, including antiviral and anticancer activities. Its adamantane moiety enhances lipophilicity, which may influence its absorption and distribution within the body.
Scientific Research
It serves as a building block for synthesizing more complex molecules and is explored as a biochemical probe due to its unique structure.
Safety and Handling
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Hazard Statements: H315 (causes skin irritation) and H319 (causes serious eye irritation) .
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Precautionary Statements: P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing) .
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Storage: Should be stored sealed in a dry environment at room temperature .
Synthesis Steps
Step | Description |
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1. Formation of Adamantane Derivative | Introduction of adamantane moiety through reactions with adamantane and reagents. |
2. Coupling with Methoxyphenyl Group | Reaction of adamantane intermediate with methoxyphenyl derivative. |
3. Esterification | Esterification of naphthoic acid with methanol in the presence of a catalyst. |
Applications
Application | Description |
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Dermatological Treatments | Used in acne treatment due to retinoid properties. |
Pharmaceutical Research | Investigated for antiviral and anticancer activities. |
Scientific Research | Used as a building block for complex molecules and as a biochemical probe. |
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